Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate
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Overview
Description
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate is a complex organic compound with the molecular formula C18H27O4N3. This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and tert-butoxycarbonyl (Boc) protecting group. It is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Coupling with Nicotinate Moiety: The protected piperidine is then coupled with a nicotinate derivative under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloro positions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Products with various substituents replacing the chlorine atoms.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through the coupling of the nicotinate moiety with aryl boronic acids.
Scientific Research Applications
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group ensures the stability of the compound during synthetic processes, while the nicotinate moiety can participate in various biochemical interactions.
Comparison with Similar Compounds
Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate can be compared with other similar compounds such as:
N-Boc-4-piperidinemethanol: Contains a similar Boc-protected piperidine ring but lacks the nicotinate moiety.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methylproline: Another Boc-protected piperidine derivative used in PROTAC development.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the unique properties of ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloro-nicotinate.
Properties
Molecular Formula |
C18H24Cl2N2O4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
ethyl 2,5-dichloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-5-25-17(24)12-10-13(19)15(21-14(12)20)22-8-6-11(7-9-22)16(23)26-18(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
PUYXJBCTHLYEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1Cl)N2CCC(CC2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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